molecular formula C9H18N2O4 B5267505 Cyclohexanone, 2-(hydroxyamino)-2-methyl-, oxime, acetate (1:1)

Cyclohexanone, 2-(hydroxyamino)-2-methyl-, oxime, acetate (1:1)

Cat. No.: B5267505
M. Wt: 218.25 g/mol
InChI Key: HHQTUSFJTYKFGJ-WVLIHFOGSA-N
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Description

Cyclohexanone, 2-(hydroxyamino)-2-methyl-, oxime, acetate (1:1) is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanone, 2-(hydroxyamino)-2-methyl-, oxime, acetate (1:1) typically involves the reaction of cyclohexanone with hydroxylamine to form cyclohexanone oxime. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid. The resulting oxime can then be acetylated using acetic anhydride to form the acetate derivative.

Industrial Production Methods

On an industrial scale, the production of cyclohexanone oxime is often achieved through the ammoximation process, which involves the reaction of cyclohexanone with ammonia and hydrogen peroxide in the presence of a titanium silicate catalyst (TS-1). This method is favored due to its high selectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-(hydroxyamino)-2-methyl-, oxime, acetate (1:1) can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso compounds.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The acetate group can be substituted with other acyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Various acyl derivatives depending on the acylating agent used.

Scientific Research Applications

Cyclohexanone, 2-(hydroxyamino)-2-methyl-, oxime, acetate (1:1) has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexanone, 2-(hydroxyamino)-2-methyl-, oxime, acetate (1:1) involves its conversion to other active compounds through chemical reactions. For example, in the Beckmann rearrangement, the oxime group is converted to an amide, which can then undergo further transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone oxime: A precursor in the synthesis of ε-caprolactam.

    Cyclohexanone: A key intermediate in the production of adipic acid and caprolactam.

    Cyclohexanol: Used in the production of plasticizers and as a solvent.

Uniqueness

Cyclohexanone, 2-(hydroxyamino)-2-methyl-, oxime, acetate (1:1) is unique due to its specific functional groups, which allow it to undergo a variety of chemical reactions and be used in diverse applications. Its acetate derivative provides additional reactivity compared to the parent oxime, making it valuable in synthetic chemistry and industrial processes .

Properties

IUPAC Name

acetic acid;(NE)-N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.C2H4O2/c1-7(9-11)5-3-2-4-6(7)8-10;1-2(3)4/h9-11H,2-5H2,1H3;1H3,(H,3,4)/b8-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQTUSFJTYKFGJ-WVLIHFOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC1(CCCCC1=NO)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.CC\1(CCCC/C1=N\O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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